molecular formula C43H32O20 B8816235 Theaflavin 3,3'-digallate

Theaflavin 3,3'-digallate

Cat. No.: B8816235
M. Wt: 868.7 g/mol
InChI Key: ZEASWHWETFMWCV-ISBUVJFSSA-N
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Description

Theaflavin 3,3’-digallate is a natural polyphenolic compound predominantly found in black tea. It is one of the major theaflavins, which are formed during the fermentation process of tea leaves. Theaflavin 3,3’-digallate is known for its potent antioxidant properties and has been the subject of extensive research due to its potential health benefits, including anti-inflammatory, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Theaflavin 3,3’-digallate is synthesized through the enzymatic oxidation of catechin monomers present in fresh green tea leaves. The key enzymes involved in this process are polyphenol oxidases and peroxidases. The optimal conditions for the enzymatic synthesis include a pH of 4.0, a temperature of 25°C, and a reaction time of 30 minutes .

Industrial Production Methods: In industrial settings, the production of theaflavin 3,3’-digallate involves the use of microbial polyphenol oxidase from Bacillus megaterium. This method has been optimized to enhance the catalytic efficiency of the enzyme, resulting in a higher yield of theaflavin 3,3’-digallate. The process includes the use of a transition state conformation optimization strategy to stabilize the spatial conformation of the O-O bond dissociation .

Chemical Reactions Analysis

Types of Reactions: Theaflavin 3,3’-digallate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its bioactivity and stability.

Common Reagents and Conditions:

    Oxidation: Theaflavin 3,3’-digallate can be oxidized using reagents such as hydrogen peroxide and oxygen in the presence of polyphenol oxidase.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve the use of halogenating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of theaflavin 3,3’-digallate, which exhibit different bioactivities and stability profiles .

Scientific Research Applications

Theaflavin 3,3’-digallate has a wide range of scientific research applications across various fields:

Chemistry:

  • Used as a natural antioxidant in food and cosmetic industries.
  • Employed in the synthesis of novel polyphenolic compounds with enhanced bioactivities.

Biology:

Medicine:

Industry:

Mechanism of Action

Theaflavin 3,3’-digallate exerts its effects through multiple mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Theaflavin 3,3’-digallate is unique due to its dual gallate groups, which enhance its antioxidant, anti-inflammatory, and antiviral activities compared to other theaflavins. Its ability to modulate multiple molecular targets and pathways makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C43H32O20

Molecular Weight

868.7 g/mol

IUPAC Name

[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)/t33-,34-,40-,41-/m1/s1

InChI Key

ZEASWHWETFMWCV-ISBUVJFSSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Origin of Product

United States

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